zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Overview
Description
Zinc 2-amino-3-methyl-4H-imidazol-5-one dichloride (ZnCl2-AMINOIMIDAZOLE) is a coordination compound of zinc and a nitrogen-containing heterocyclic compound. The compound is used in a variety of scientific research applications, including in the synthesis of organic compounds, as a catalyst, and as an inhibitor of enzyme activity. It is also used in biochemical and physiological studies to understand the role of zinc in biological processes.
Scientific Research Applications
Alleviating Abiotic Stress in Plants
Zinc-based nanoparticles have been found to be effective in alleviating abiotic stress in plants . They can mitigate the phytotoxicity of emerging contaminants from the soil-plant system . ZnO nanoparticles improve plant growth by stimulating diverse alterations at morphological, physiological, biochemical, and ultrastructural levels under abiotic stress factors .
Fertilizer in Agriculture
Zinc application as a fertilizer, such as ZnSO4, via foliar or soil application is an effective strategy to increase zinc uptake and overcome zinc deficiency in crops . The efficacy of zinc fertilizer also depends on different soil properties including CaCO3 content, organic matter content, and pH .
Anti-bacterial Applications
ZnO nanoparticles have shown promising results in anti-bacterial applications . Their multifunctional characteristics, such as high levels of reactive oxygen species (ROS) production and inhibition of inflammatory factor release, make them a new promising candidate for anti-bacterial drug development .
Anti-inflammatory Applications
ZnO nanoparticles have also been found to inhibit mast cell degranulation, making them potential candidates for anti-inflammatory drug development .
Skin Care
ZnO nanoparticles have been used in skin care products due to their unique physicochemical properties . They can protect the skin from harmful UV rays and have anti-inflammatory properties that can help soothe skin irritations .
Biological Imaging
ZnO nanoparticles have been used in biological imaging due to their luminescence effect . They can be used as contrast agents in various imaging techniques, providing detailed and clear images .
Food Packaging
ZnO nanoparticles have been used in food packaging applications . They can improve the mechanical and barrier properties of packaging materials, extend the shelf life of food products, and prevent microbial growth .
Anti-tumor Applications
ZnO nanoparticles have shown potential in anti-tumor applications . They can induce cell death in cancer cells without affecting normal cells, making them potential candidates for cancer therapy .
Mechanism of Action
Target of Action
It is known that imidazole, a core component of this compound, is a key part of many biologically active molecules, including histidine, purine, histamine, and dna-based structures . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been found to show good antioxidant potential .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
properties
IUPAC Name |
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBNHMFCQJHUNL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N6O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride | |
CAS RN |
84304-17-6, 62708-52-5 | |
Record name | Zinc, bis(2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-O)dichloro-, (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84304-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, compd. with zinc chloride (ZnCl2) (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one, compound with zinc chloride (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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